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The table below summarizes the key dosing and safety findings from clinical trials, which form the basis for

dose adjustment decisions.

Trial Population

Recommended

Dose

Common
Adverse Events
(225% incidence)

Dose-Limiting Toxicities
(DLTs) & Key
Management Triggers

Advanced Hematologic
Malignancies (Phase 1
Monotherapy) [1]

Recurrent Platinum-Resistant

Ovarian Cancer (Phase 1b,
combined with
carboplatin/paclitaxel) [2]

125 mg once
daily (MTD)

125 mg once
daily (MTD)

Nausea (35.6%),
Diarrhea (32.9%),
Dyspepsia
(24.7%) [1]

Diarrhea, Fatigue,
Nausea, Alopecia,
Vomiting,
Neutropenia [2]

Experimental Protocol Context

DLT: Liver function test
(LFT) abnormalities. MTD
was established at 125 mg
due to 2 DLTs at the 150
mg dose [1].

DLT: Grade 3 rash. The
combination therapy's
MTD was also 125 mg [2].

The provided data comes from clinical trial methodology, which can inform the design of your preclinical

investigations.
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e Dosing Determination: The 125 mg daily dose was identified as the MTD using a standard "3 + 3"
dose escalation design. In this design, cohorts of patients receive escalating doses until a pre-defined
number of DLTs are observed, establishing the maximum safe dose [1] [2].

¢ Safety Monitoring: In these trials, safety was assessed through frequent clinical evaluations and
laboratory tests, including weekly monitoring during the first treatment cycle [1]. This highlights the
parameters (clinical observations, LFTs, hematology) that should be closely tracked in experimental
models to gauge compound toxicity.

Troubleshooting & FAQ for Researchers

Here are answers to common questions that may arise during experiment planning.

Q1: What is the recommended starting dose for Afuresertib in a new in vivo study?

e A: The clinical data supports a starting dose of 125 mg/kg once daily for oral administration in
mouse models, as this was the established MTD in humans. For combination with chemotherapeutic
agents like carboplatin and paclitaxel, this dose has also been shown to be tolerable [2].

Q2: What are the critical toxicities that would necessitate dose interruption or reduction?

e A: Based on clinical trials, the most critical toxicities to monitor are:
o Severe Rash: The occurrence of Grade 3 rash was a defined DLT [2].
o Hepatotoxicity: Elevations in liver transaminases (LFT abnormalities) were also identified
as DLTs [1].

o Gastrointestinal Toxicity: While common, persistent or severe diarrhea, nausea, or vomiting
may also require intervention [1] [2].

Q3: How can I manage common adverse effects like diarrhea and nausea in animal models?

e A: Although the clinical studies do not specify management protocols, the high incidence of
gastrointestinal events suggests that researchers should implement proactive monitoring for signs of
dehydration, weight loss, and reduced activity in study animals, which are indicators of poor clinical
tolerance.

To help visualize the decision process for dose management derived from this clinical data, the following

flowchart outlines the key triggers and actions:
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Afuresertib Dose Management Decision Guide

Administer Afuresertib
(125 mg/kg/day)

Monitor for Toxicity

Observe Gl Effects: Observe Severe Observe Liver Function
Diarrhea, Nausea, Vomiting (Grade 3) Rash Test Abnormalities

Continue Dosing

Supportive Care: Consider Dose Reduction
Monitor Hydration & Weight or Treatment Interruption

Re-assess Tolerance

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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reduction-criteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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